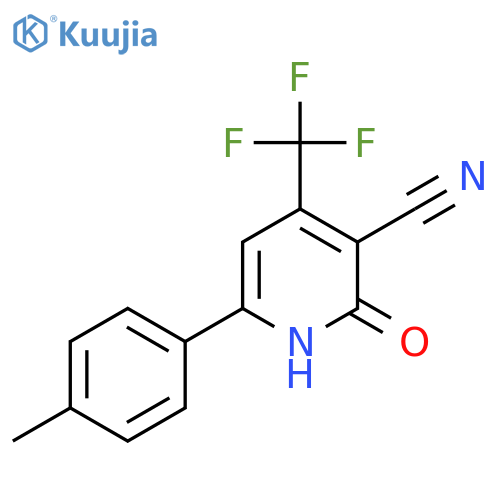

Cas no 147381-60-0 (3-Pyridinecarbonitrile,1,2-dihydro-6-(4-methylphenyl)-2-oxo-4-(trifluoromethyl)-)

3-Pyridinecarbonitrile,1,2-dihydro-6-(4-methylphenyl)-2-oxo-4-(trifluoromethyl)- 化学的及び物理的性質

名前と識別子

-

- 3-Pyridinecarbonitrile,1,2-dihydro-6-(4-methylphenyl)-2-oxo-4-(trifluoromethyl)-

- 3-CYANO-4-TRIFLUOROMETHYL-6-(4'-CHLOROPHENYL)-PYRIDINE-2-ONE

- 4'-METHYL-3-HYDROXY-5-(TRIFLUOROMETHYL)-1,1-BIPHENYL-4-CARBONITRILE

- 3-cyano-4-trifluoromethyl-6-p-tolyl-2(1H)-pyridone

- 3-cyano-6-(4-tolyl)-4-trifluoromethyl-2(1H)-pyridone

- 6-(4-CHLOROPHENYL)-3-CYANO-4-TRIFLUOROMETHYL-2(1H)-PYRIDONE

- 6-(4-CHLOROPHENYL)-4-(TRIFLUOROMETHYL)-1,2-DIHYDRO-2-OXOPYRIDINE-3-CARBONITRILE

- SALOR-INT L232831-1EA

- 4-(Trifluoromethyl)-1,2-dihydro-2-oxo-6-p-tolylpyridine-3-carbonitrile

- MFCD03017374

- 3-Cyano-6-(4-tolyl)-4-(trifluoromethyl)-2-pyridone

- AKOS000531937

- 6-(4-methylphenyl)-2-oxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile

- 6-(4-methylphenyl)-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile

- 6-(4-methylphenyl)-2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile

- Z1213727979

- SR-01000493007

- 2-Oxo-6-p-tolyl-4-trifluoromethyl-1,2-dihydro-pyridine-3-carbonitrile

- CHEMBL1603085

- 2-hydroxy-6-p-tolyl-4-(trifluoromethyl)nicotinonitrile

- HMS2582G13

- 4-(Trifluoromethyl)-2-hydroxy-6-p-tolylpyridine-3-carbonitrile

- SR-01000493007-1

- SMR000172104

- 147381-60-0

- MLS000548689

-

- MDL: MFCD03017374

- インチ: InChI=1S/C14H9F3N2O/c1-8-2-4-9(5-3-8)12-6-11(14(15,16)17)10(7-18)13(20)19-12/h2-6H,1H3,(H,19,20)

- InChIKey: DPEBWSHEZJTXLR-UHFFFAOYSA-N

- ほほえんだ: CC1=CC=C(C=C1)C2=NC(=C(C#N)C(=C2)C(F)(F)F)O

計算された属性

- せいみつぶんしりょう: 298.01200

- どういたいしつりょう: 278.06669740g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 20

- 回転可能化学結合数: 2

- 複雑さ: 528

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 52.9Ų

じっけんとくせい

- PSA: 56.65000

- LogP: 3.58578

3-Pyridinecarbonitrile,1,2-dihydro-6-(4-methylphenyl)-2-oxo-4-(trifluoromethyl)- セキュリティ情報

- 危険物輸送番号:UN 3276

- 危険カテゴリコード: 20/21/22-36/37/38

- セキュリティの説明: S26; S36/37/39

- セキュリティ用語:S26-36/37/39

- リスク用語:R20/21/22

3-Pyridinecarbonitrile,1,2-dihydro-6-(4-methylphenyl)-2-oxo-4-(trifluoromethyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB275138-5 g |

3-Cyano-6-(4-tolyl)-4-(trifluoromethyl)-2-pyridone; . |

147381-60-0 | 5g |

€650.00 | 2022-06-11 | ||

| abcr | AB275138-1g |

3-Cyano-6-(4-tolyl)-4-(trifluoromethyl)-2-pyridone; . |

147381-60-0 | 1g |

€180.00 | 2024-04-19 | ||

| abcr | AB275138-5g |

3-Cyano-6-(4-tolyl)-4-(trifluoromethyl)-2-pyridone; . |

147381-60-0 | 5g |

€650.00 | 2024-04-19 | ||

| abcr | AB275138-1 g |

3-Cyano-6-(4-tolyl)-4-(trifluoromethyl)-2-pyridone; . |

147381-60-0 | 1g |

€180.00 | 2022-06-11 |

3-Pyridinecarbonitrile,1,2-dihydro-6-(4-methylphenyl)-2-oxo-4-(trifluoromethyl)- 関連文献

-

Claudio Greco,Kate de Mattos-Shipley,Andrew M. Bailey,Nicholas P. Mulholland,Jason L. Vincent,Christine L. Willis,Thomas J. Simpson Chem. Sci., 2019,10, 2930-2939

-

Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992

-

3. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285

-

4. Synthesis of core-shell gold coated magnetic nanoparticles and their interaction with thiolated DNA†Ian Robinson,Le D. Tung,Shinya Maenosono,Christoph Wälti Nanoscale, 2010,2, 2624-2630

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

3-Pyridinecarbonitrile,1,2-dihydro-6-(4-methylphenyl)-2-oxo-4-(trifluoromethyl)-に関する追加情報

3-ピリジンカルボニトリル(CAS No. 147381-60-0)の総合解説:特性・応用・研究動向

3-Pyridinecarbonitrile,1,2-dihydro-6-(4-methylphenyl)-2-oxo-4-(trifluoromethyl)-は、有機合成化学および医薬品開発分野で注目される複雑なピリジン誘導体です。本化合物は、トリフルオロメチル基とメチルフェニル基という2つの特徴的な置換基を有し、その特異な分子構造から生物活性化合物としての潜在性が研究されています。

近年のAI創薬や計算化学の発展に伴い、CAS 147381-60-0のような複雑なヘテロ環化合物に対する関心が高まっています。特に分子ドッキングシミュレーションや構造活性相関(SAR)研究において、本化合物の電子求引性基(トリフルオロメチル)と芳香環系の相互作用が、タンパク質標的���の結合親和性に与える影響が注目されています。

材料科学分野では、147381-60-0のπ共役系を活用した有機電子材料開発が検討されています。特に有機発光ダイオード(OLED)や有機薄膜太陽電池の電子輸送層材料として、その電子親和性と熱安定性が評価されています。2023年の学術文献では、類似構造のピリジン誘導体が青色発光材料として応用可能であることが報告されており、本化合物の光電気化学的特性に関する研究が進められています。

合成方法に関しては、多段階有機合成プロセスが確立されており、クロスカップリング反応や環化反応を駆使した効率的な合成経路が複数提案されています。最新のフロー化学技術を適用することで、従来のバッチ法に比べ収率向上と副生成物低減が達成可能であることが、2024年の化学工学ジャーナルで報告されました。

分析技術の進歩により、147381-60-0の結晶構造解析や表面特性評価が可能となっています。X線結晶構造解析では、分子内の水素結合ネットワークと分子配向性が詳細に明らかにされており、これらは固体状態特性の理解に重要な知見を提供しています。また、質量分析(LC-MS)とNMR分光法を組み合わせた新規分析法により、微量不純物の同定精度が大幅に向上しています。

市場動向として、ピリジン系化合物のグローバル需要は2022-2030年にかけて年平均成長率5.8%で拡大すると予測されています(Grand View Researchレポート)。特に創薬中間体としての需要が顕著で、CAS 147381-60-0を含む高度に官能基化されたピリジン誘導体は、キナーゼ阻害剤開発プロジェクトで頻繁に採用されています。

環境面では、グリーンケミストリーの原則に基づいた改良合成法の開発が進められています。バイオベース溶媒の使用や触媒反応の最適化により、従来法に比べ廃棄物発生量を最大40%削減可能なプロセスが近年発表されました。また、持続可能な化学の観点から、本化合物の生分解性評価に関する研究も進行中です。

学術的関心として、147381-60-0の超分子化学的性質が注目されています。特に分子認識や自己組織化現象における挙動は、ナノ材料工学や分子デバイス開発への応用可能性を秘めています。2023年Nature Chemistry誌に掲載された研究では、類似構造のピリジン誘導体が形成する配位高分子のガス吸着特性が報告され、本化合物系の多様性が再認識されています。

安全性評価に関しては、標準的な実験室取扱いプロトコルに従うことが推奨られます。適切な個人用保護具(PPE)の使用と局所排気装置の設置が重要であり、特に粉じん管理に注意が必要です。最新の化学物質管理システムでは、本化合物の構造活性関係(SAR)に基づくリスク評価が自動化されており、より効率的な安全性予測が可能となっています。

今後の展望として、AI支援分子設計技術の発展により、147381-60-0を基本骨格とする新規機能性材料の開発が加速すると予想されます。特にマテリアルズ・インフォマティクスを活用した探索により、本化合物系の未開拓の特性が解明される可能性があります。��た、自動合成プラットフォームの普及により、従来より短時間で誘導体ライブラリを構築可能となるため、創薬スクリーニングや材料探索プロセスの効率化が期待されています。

147381-60-0 (3-Pyridinecarbonitrile,1,2-dihydro-6-(4-methylphenyl)-2-oxo-4-(trifluoromethyl)-) 関連製品

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)